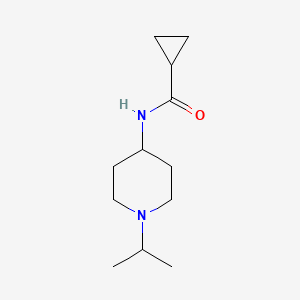
4-(3-iodobenzoyl)-2,6-dimethylmorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-iodobenzoyl)-2,6-dimethylmorpholine, also known as IDM, is a synthetic compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. IDM is a derivative of morpholine and benzoyl chloride, and it has a unique chemical structure that makes it a promising candidate for drug development.
Wissenschaftliche Forschungsanwendungen
4-(3-iodobenzoyl)-2,6-dimethylmorpholine has shown potential applications in medicinal chemistry, particularly in the development of anti-cancer drugs. Studies have shown that 4-(3-iodobenzoyl)-2,6-dimethylmorpholine has cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer. 4-(3-iodobenzoyl)-2,6-dimethylmorpholine has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis. In addition, 4-(3-iodobenzoyl)-2,6-dimethylmorpholine has been investigated for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Wirkmechanismus
The mechanism of action of 4-(3-iodobenzoyl)-2,6-dimethylmorpholine is not fully understood, but it is believed to involve the inhibition of tubulin polymerization. Tubulin is a protein that is involved in cell division, and the inhibition of its polymerization can lead to cell cycle arrest and apoptosis. 4-(3-iodobenzoyl)-2,6-dimethylmorpholine has also been shown to induce oxidative stress in cancer cells, which can contribute to its cytotoxic effects.
Biochemical and Physiological Effects:
4-(3-iodobenzoyl)-2,6-dimethylmorpholine has been shown to have a low toxicity profile in vitro, with no significant cytotoxic effects on normal cells. However, further studies are needed to determine the potential side effects of 4-(3-iodobenzoyl)-2,6-dimethylmorpholine in vivo. 4-(3-iodobenzoyl)-2,6-dimethylmorpholine has also been shown to have a short half-life, which may limit its effectiveness as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-(3-iodobenzoyl)-2,6-dimethylmorpholine is its ability to selectively target cancer cells, while sparing normal cells. This makes it a promising candidate for the development of anti-cancer drugs with fewer side effects. However, the short half-life of 4-(3-iodobenzoyl)-2,6-dimethylmorpholine may limit its effectiveness in vivo, and further studies are needed to determine its pharmacokinetic properties.
Zukünftige Richtungen
There are several future directions for research on 4-(3-iodobenzoyl)-2,6-dimethylmorpholine. One area of interest is the development of analogs with improved pharmacokinetic properties. Another area of interest is the investigation of the mechanism of action of 4-(3-iodobenzoyl)-2,6-dimethylmorpholine, which may lead to the identification of new targets for drug development. Additionally, further studies are needed to determine the potential side effects of 4-(3-iodobenzoyl)-2,6-dimethylmorpholine in vivo, and to evaluate its effectiveness as a therapeutic agent in animal models of cancer.
Conclusion:
In conclusion, 4-(3-iodobenzoyl)-2,6-dimethylmorpholine is a synthetic compound with potential applications in the field of medicinal chemistry. Its unique chemical structure and cytotoxic effects on cancer cells make it a promising candidate for the development of anti-cancer drugs. However, further studies are needed to determine its pharmacokinetic properties and potential side effects in vivo. The future directions for research on 4-(3-iodobenzoyl)-2,6-dimethylmorpholine include the development of analogs with improved pharmacokinetic properties, investigation of its mechanism of action, and evaluation of its effectiveness as a therapeutic agent in animal models of cancer.
Synthesemethoden
4-(3-iodobenzoyl)-2,6-dimethylmorpholine can be synthesized through a multistep reaction process that involves the reaction of morpholine with benzoyl chloride, followed by the addition of iodine. The reaction yields 4-(3-iodobenzoyl)-2,6-dimethylmorpholine as a white solid, which can be purified through recrystallization. The synthesis method for 4-(3-iodobenzoyl)-2,6-dimethylmorpholine has been well-established, and the compound can be obtained in high yields with good purity.
Eigenschaften
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-(3-iodophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16INO2/c1-9-7-15(8-10(2)17-9)13(16)11-4-3-5-12(14)6-11/h3-6,9-10H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DICHHKKXAAKIAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC(=CC=C2)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 3-benzyl-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5178461.png)
![1-(3,6-dichloro-9H-carbazol-9-yl)-3-(1,8,8-trimethyl-3-azabicyclo[3.2.1]oct-3-yl)-2-propanol](/img/structure/B5178477.png)



![2-heptyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione](/img/structure/B5178501.png)
![3-[2-(cyclohexylamino)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B5178506.png)
![2-(2-fluorophenyl)-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)acetamide](/img/structure/B5178509.png)

![2-methyl-N-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B5178528.png)
![2-bromo-4-chloro-1-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5178530.png)

![N~1~-[4-(1,3-dioxolan-2-yl)-4-methylpentyl]-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5178543.png)